

Application Note: Strategic Amide Bond Synthesis using 1-(4- Bromophenyl)cyclopropanecarbonyl Chloride

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Compound of Interest

Compound Name:	1-(4-Bromophenyl)cyclopropanecarbonyl chloride
CAS No.:	1239150-67-4
Cat. No.:	B1383340

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Executive Summary

This guide details the synthesis of amides utilizing **1-(4-Bromophenyl)cyclopropanecarbonyl chloride** (CAS: 1239150-67-4). This building block is highly valued in medicinal chemistry for its ability to introduce a conformationally restricted gem-disubstituted cyclopropane motif while providing a para-bromophenyl handle for downstream diversification via cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Due to the quaternary carbon center at the 1-position, this reagent exhibits specific steric and electronic characteristics that distinguish it from linear acid chlorides. This note provides optimized protocols to overcome steric hindrance, minimize hydrolysis, and ensure high-yield amidation.

Chemical Profile & Strategic Value[1]

The Scaffold

The 1,1-disubstituted cyclopropane ring serves as a bioisostere for gem-dimethyl or carbonyl groups but with unique properties:

- **Conformational Restriction:** The rigid ring locks the orientation of the amide bond and the phenyl group, reducing the entropic penalty upon binding to biological targets.
- **Metabolic Stability:** The cyclopropane ring blocks metabolic degradation (e.g., -oxidation) common in linear alkyl chains.^[1]
- **Orthogonal Reactivity:** The acid chloride () allows for immediate amide formation, while the aryl bromide () remains inert under acylation conditions, serving as a "latent" functional group for library expansion.

Physical Properties & Safety

Property	Specification
CAS Number	1239150-67-4
Molecular Formula	
Molecular Weight	259.53 g/mol
Appearance	Pale yellow to colorless liquid or low-melting solid
Storage	2–8°C, under inert atmosphere (Argon/Nitrogen)
Hazards	Corrosive, Lachrymator. Reacts violently with water to release HCl.

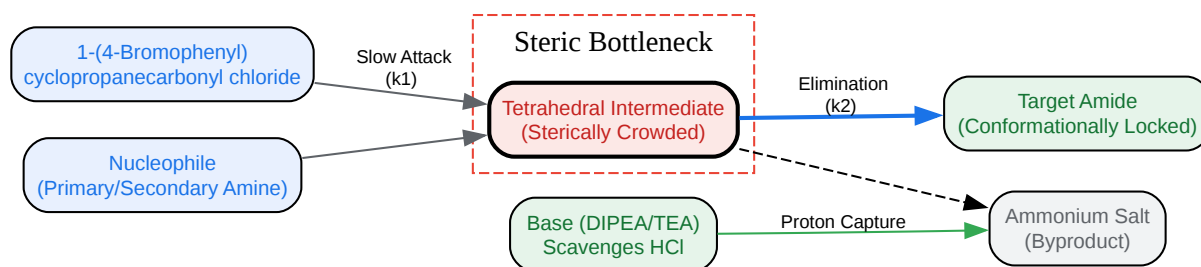
Mechanistic Insight: Sterics & Electronics

The reaction follows a Nucleophilic Acyl Substitution (

) mechanism.^{[2][3]} However, the quaternary center at C1 imposes significant steric crowding.

Key Consideration: The transition state for the formation of the tetrahedral intermediate is more crowded than in simple benzoyl chlorides. Consequently, nucleophilic attack is slower, making the reagent more susceptible to competitive hydrolysis if moisture is present.

Diagram 1: Reaction Mechanism & Steric Vectors



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Caption: The quaternary C1 center slows nucleophilic attack (), requiring strictly anhydrous conditions to prevent hydrolysis.

Experimental Protocols

Protocol A: Anhydrous Conditions (Standard)

Best for: Lipophilic amines, drug intermediates, and library synthesis.

Reagents:

- Acid Chloride (1.0 equiv)
- Amine (1.1 equiv)
- DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (1.5 – 2.0 equiv)
- Solvent: Anhydrous Dichloromethane (DCM) or THF.
- Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) — Highly recommended due to steric hindrance.

Step-by-Step Procedure:

- Setup: Flame-dry a round-bottom flask and cool under a stream of Argon/Nitrogen.
- Solvation: Dissolve the Amine (1.1 equiv) and Base (1.5 equiv) in anhydrous DCM (approx. 0.2 M concentration). Add DMAP (0.1 equiv).
- Cooling: Cool the solution to 0°C using an ice bath.
- Addition: Dissolve **1-(4-Bromophenyl)cyclopropanecarbonyl chloride** (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
 - Note: Slow addition controls the exotherm and minimizes impurity formation.
- Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–12 hours.
 - Monitoring: Check TLC or LC-MS. If unreacted acid chloride persists (seen as the methyl ester if quenched with MeOH for LCMS), heat to reflux (40°C) for 2 hours.
- Workup:
 - Quench with saturated aqueous
 - .
 - Extract with DCM (
 -).
 - Wash combined organics with saturated
 - (to remove acid byproducts) and Brine.
 - Dry over
 - , filter, and concentrate.
- Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, or when anhydrous solvents are unavailable.

Reagents:

- Acid Chloride (1.0 equiv)
- Amine/Amino Acid (1.1 equiv)
- Base: 1M
or saturated
.
- Solvent: DCM or Diethyl Ether / Water (1:1 ratio).

Step-by-Step Procedure:

- Aqueous Phase: Dissolve the Amine in the aqueous base solution (2.0 equiv of base).
- Organic Phase: Dissolve **1-(4-Bromophenyl)cyclopropanecarbonyl chloride** in DCM.
- Mixing: Add the organic phase to the rapidly stirring aqueous phase at 0°C.
- Reaction: Stir vigorously at RT for 4–6 hours.
 - Optimization: If the reaction is slow, add a Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide, 5 mol%).
- Workup: Separate layers. Extract the aqueous layer with DCM.[4] Combine organics, dry, and concentrate.

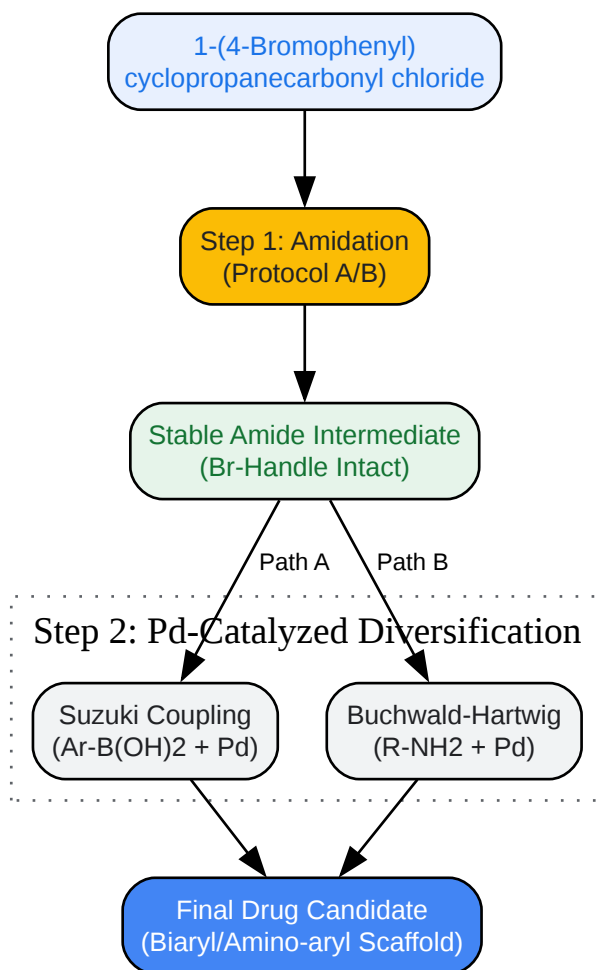
Troubleshooting & Optimization

Observation	Probable Cause	Corrective Action
Low Yield / Unreacted Amine	Steric hindrance at the quaternary center prevents attack.	Add DMAP (10-20 mol%) as a nucleophilic catalyst. Switch solvent to THF and reflux (66°C).
Hydrolysis (Acid formation)	Moisture in solvent or reagents.	Use freshly distilled DCM. Ensure inert atmosphere. Increase acid chloride equivalents to 1.2.
Impurity: Di-acylation	Excess acid chloride reacting with amide nitrogen (rare but possible).	Strictly control stoichiometry (1:1). Add acid chloride slowly at 0°C.
Emulsion during Workup	Cyclopropane surfactants (amphiphilic nature).	Add solid NaCl to saturate the aqueous layer or use a small amount of MeOH to break the emulsion.

Downstream Utility: Scaffold Functionalization

Once the amide bond is secured, the 4-bromophenyl group becomes a valuable handle for library expansion. The cyclopropane ring is stable under standard Pd-catalyzed cross-coupling conditions.

Diagram 2: Library Expansion Workflow



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Caption: The bromine atom survives amidation, allowing late-stage diversification via Palladium catalysis.

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